- Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen, Angewandte Chemie, 2022, 61(3),
Cas no 1187983-97-6 (4-Bromo-2-(trifluoromethoxy)benzonitrile)
4-Bromo-2-(trifluoromethoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-(trifluoromethoxy)benzonitrile
- 2-(Trifluoromethoxy)-4-bromobenzonitrile
- BSDMYPNZFMPNSE-UHFFFAOYSA-N
- SBB102978
- 3138AA
- PC6918
- 4-Bromo-2-trifluoromethoxybenzonitrile
- AM61289
- FCH1376761
- 4-bromo-2-(trifluoromethoxy) benzonitrile
- AX8215158
- 4-Bromo-1-cyano-2-(trifluoromethoxy)benzene
- Benzoni
-
- MDL: MFCD12761591
- Inchi: 1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H
- InChI Key: BSDMYPNZFMPNSE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=C(C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 247
- Topological Polar Surface Area: 33
Experimental Properties
- Density: 1.75
- Boiling Point: 245 ºC
- Flash Point: 102 ºC
4-Bromo-2-(trifluoromethoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069372-1g |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 069372-5g |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 5g |
£115.00 | 2022-03-01 | |
| Fluorochem | 069372-10g |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 10g |
£205.00 | 2022-03-01 | |
| Fluorochem | 069372-25g |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 25g |
£451.00 | 2022-03-01 | |
| Chemenu | CM152603-5g |
4-bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 5g |
$143 | 2021-06-17 | |
| Chemenu | CM152603-10g |
4-bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 10g |
$234 | 2021-06-17 | |
| Chemenu | CM152603-25g |
4-bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 95% | 25g |
$514 | 2021-06-17 | |
| Alichem | A013001782-250mg |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A013001782-500mg |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 97% | 500mg |
$847.60 | 2023-09-04 | |
| Alichem | A013001782-1g |
4-Bromo-2-(trifluoromethoxy)benzonitrile |
1187983-97-6 | 97% | 1g |
$1475.10 | 2023-09-04 |
4-Bromo-2-(trifluoromethoxy)benzonitrile Production Method
Production Method 1
4-Bromo-2-(trifluoromethoxy)benzonitrile Raw materials
4-Bromo-2-(trifluoromethoxy)benzonitrile Preparation Products
4-Bromo-2-(trifluoromethoxy)benzonitrile Suppliers
4-Bromo-2-(trifluoromethoxy)benzonitrile Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-Bromo-2-(trifluoromethoxy)benzonitrile
Introduction to 4-Bromo-2-(trifluoromethoxy)benzonitrile (CAS No: 1187983-97-6)
4-Bromo-2-(trifluoromethoxy)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 1187983-97-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl nitriles, characterized by the presence of a cyano group (-CN) attached to an aromatic ring. The molecular structure of this compound incorporates both bromine and trifluoromethoxy substituents, which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of various biologically active molecules.
The bromine atom in 4-Bromo-2-(trifluoromethoxy)benzonitrile serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular frameworks, often leading to the discovery of novel therapeutic agents. The trifluoromethoxy group (-OCH₂CF₃), on the other hand, is known for its ability to modulate pharmacokinetic properties, including metabolic stability and lipophilicity, which are critical factors in drug design.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. 4-Bromo-2-(trifluoromethoxy)benzonitrile has been utilized as a key building block in the synthesis of compounds with potential applications in oncology, inflammation, and central nervous system disorders. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and other enzyme targets implicated in cancer progression. The incorporation of both bromine and trifluoromethoxy groups into a single aromatic core allows for fine-tuning of binding affinities and selectivity, which are essential for developing effective drugs with minimal side effects.
The cyano group present in 4-Bromo-2-(trifluoromethoxy)benzonitrile provides another avenue for chemical modification. The cyano functionality can be reduced to an amine or converted into other nitrogen-containing heterocycles, expanding the scope of possible pharmacophores. This flexibility has made this compound a popular choice among synthetic chemists working on drug discovery programs. Additionally, the electronic properties of the aromatic ring are influenced by the electron-withdrawing nature of the cyano group and the electron-donating effects of the trifluoromethoxy substituent, which can be exploited to optimize interactions with biological targets.
Recent advancements in computational chemistry have further enhanced the utility of 4-Bromo-2-(trifluoromethoxy)benzonitrile. Molecular modeling studies have revealed that derivatives of this compound can effectively bind to protein pockets involved in disease mechanisms. By leveraging virtual screening techniques, researchers have identified lead compounds that exhibit promising activity against bacterial infections and viral pathogens. The structural features of this compound allow it to mimic natural substrates or inhibitors, thereby disrupting pathological processes at the molecular level.
The agrochemical sector has also benefited from the use of 4-Bromo-2-(trifluoromethoxy)benzonitrile as a precursor in the synthesis of novel pesticides and herbicides. The presence of halogen atoms enhances the bioactivity of agrochemicals by improving their binding affinity to biological targets in pests and weeds. Furthermore, the trifluoromethoxy group contributes to their environmental stability, reducing degradation rates and prolonging their efficacy in field applications. This has led to the development of more sustainable agricultural solutions that minimize ecological impact while maintaining high crop yields.
In conclusion, 4-Bromo-2-(trifluoromethoxy)benzonitrile (CAS No: 1187983-97-6) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for medicinal chemists, agrochemical developers, and materials scientists alike. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation in drug discovery and industrial chemistry.
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